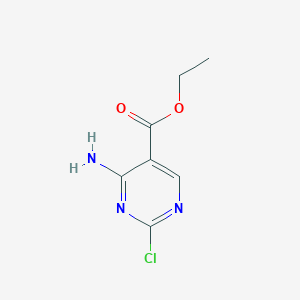

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRLBTIPZJXREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604645 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-78-5 | |

| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Introduction: The Strategic Importance of a Core Heterocyclic Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules demonstrating significant biological activity. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for engaging with biological targets. Within this critical class of compounds, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate emerges as a particularly valuable and versatile building block.

This trifunctional intermediate, featuring an amino group, a reactive chloro atom, and an ethyl ester, provides medicinal chemists with a powerful platform for molecular elaboration. The chlorine at the C2 position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, while the amino group at C4 and the ester at C5 offer orthogonal sites for modification. This inherent reactivity profile makes it a cornerstone intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental to its effective use in synthesis, purification, and formulation. This compound is typically a solid at room temperature.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 71406-78-5 | [5] |

| Molecular Formula | C₇H₈ClN₃O₂ | [5] |

| Molecular Weight | 201.61 g/mol | [5] |

| Appearance | Solid (Form may vary) | [4] |

| Melting Point | 156 °C | [5] |

| Boiling Point | 377 °C (Predicted) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) |[5] |

Part 2: Synthesis Methodology: A Mechanistic Approach

The synthesis of substituted pyrimidines is a well-established field of organic chemistry. While numerous routes exist, a common and logical approach for constructing the this compound core involves the cyclocondensation of a suitable three-carbon electrophile with a nucleophilic amidine, followed by functional group manipulation.

The causality behind this strategy lies in forming the stable heterocyclic pyrimidine ring first. A plausible synthetic route begins with ethyl ethoxymethylenecyanoacetate, which reacts with an amidine to form the aminopyrimidine ring. Subsequent hydrolysis and chlorination steps yield the target molecule.

Representative Synthetic Workflow

Sources

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

An In-Depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive sites—a nucleophilic amino group, an electrophilic chlorine atom susceptible to displacement, and an ester moiety for further derivatization—renders it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of pharmacologically active agents. Understanding the nuances of this molecule is critical for its effective utilization in drug discovery pipelines.

Part 1: Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section details the key identifiers and physicochemical characteristics of this compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount for experimental reproducibility and safety. The key identifiers for the title compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym | 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester | [1] |

| CAS Number | 71406-78-5 | [1] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [2] |

| Exact Mass | 201.030502 u | [1] |

| InChI Key | BNFCEIMRFKQNND-UHFFFAOYSA-N | [2] |

The structural formula, presented below, highlights the key functional groups that dictate the molecule's reactivity.

Caption: 2D Structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 156 °C | [1] |

| Boiling Point (Predicted) | 377 °C | [1] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 182 °C | [1] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 1.6 | [1] |

Isomeric Consideration

It is critical for researchers to distinguish the title compound from its isomers, which possess the same molecular formula (C₇H₈ClN₃O₂) but exhibit different structures and, consequently, different reactivity and spectroscopic profiles. Common isomers include:

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS: 1240597-30-1) [3]

-

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 59950-50-4) [2][4]

Careful verification of the CAS number and analytical data is essential to ensure the correct regioisomer is being used in any synthetic protocol.

Part 2: Synthesis and Reactivity

The utility of this compound stems from its synthetic accessibility and predictable reactivity patterns. This section outlines a plausible synthetic approach and explores its key chemical transformations.

Retrosynthetic Analysis and Plausible Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol (Hypothetical):

-

Cyclization and Chlorination: A suitable starting material, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, would first undergo cyclization with urea or a similar N-C-N synthon to form the pyrimidine ring. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) would yield the key intermediate, Ethyl 2,4-dichloropyrimidine-5-carboxylate.

-

Regioselective Amination: The dichlorinated intermediate is then subjected to amination. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the chlorine at C2. By carefully controlling reaction conditions (e.g., low temperature, choice of solvent, and ammonia source like aqueous or gaseous ammonia), a regioselective displacement of the C4 chlorine can be achieved to furnish the desired product, this compound.

Key Chemical Transformations: The SNAr Reaction

The most significant reaction of this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylate group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

This reactivity makes it an excellent intermediate for building molecular diversity. For instance, it can be reacted with piperazine derivatives to construct scaffolds for kinase inhibitors or other drug candidates.[1]

Caption: General SNAr reaction workflow.

Part 3: Analytical Characterization (Predicted)

While a dedicated experimental spectrum for this specific compound was not found in the searched literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6] Researchers should always acquire experimental data for definitive structural confirmation.

-

¹H NMR:

-

Ethyl Ester: A quartet signal around 4.1-4.4 ppm (CH₂) and a triplet signal around 1.2-1.4 ppm (CH₃).

-

Amino Group (NH₂): A broad singlet, typically in the range of 6.0-8.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

Pyrimidine Ring Proton (H6): A singlet expected downfield, likely >8.0 ppm, due to the deshielding effect of the ring nitrogens and adjacent carboxylate group.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the 160-170 ppm region.

-

Pyrimidine Ring Carbons: C2, C4, C5, and C6 will appear in the aromatic region (approx. 100-165 ppm). The carbon bearing the chlorine (C2) and the amino group (C4) will be significantly shifted.

-

Ethyl Ester Carbons: The CH₂ carbon will be around 60-65 ppm, and the CH₃ carbon will be around 14-15 ppm.

-

-

Mass Spectrometry (MS):

-

The ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 202.0.

-

A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion peak, i.e., peaks at m/z 202 and 204.

-

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a crucial intermediate. Its value lies in its ability to serve as a starting point for the synthesis of compounds with significant biological activity. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

-

Kinase Inhibitors: The scaffold can be elaborated to target various protein kinases, which are critical targets in oncology and immunology.

-

STAT6 Inhibitors: Derivatives of the aminopyrimidine core have been synthesized and evaluated as inhibitors of the STAT6 protein, a key target for allergic and inflammatory conditions like asthma.[7]

-

Antiproliferative Agents: Thienopyrimidines, which can be synthesized from pyrimidine precursors, have shown anti-proliferative properties against breast cancer cell lines.[6] The ability to readily introduce diverse substituents via the SNAr reaction allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.[8]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety. The following information is synthesized from safety data sheets for the compound and its close isomers.[9][10][11]

-

Hazard Identification:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Disclaimer: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. AbacipharmTech. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [cymitquimica.com]

- 3. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

The Cornerstone of Pyrimidine-Based Drug Discovery: A Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

An In-depth Exploration of a Versatile Pharmaceutical Intermediate for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its inherent drug-like properties and versatile synthetic handles have made it a focal point for the development of novel pharmaceuticals.[1] Within this important class of heterocycles, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate emerges as a key building block, a versatile intermediate poised at the crossroads of complex molecular synthesis. This technical guide provides a comprehensive overview of its structure, synthesis, characterization, and critical role in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyrimidine with the chemical formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol .[3] The molecule's structure, characterized by an amino group at the C4 position, a chloro group at the C2 position, and an ethyl carboxylate group at the C5 position, presents a unique combination of reactive sites, making it an invaluable synthon for medicinal chemists.

A critical aspect to note is the existence of several isomers, such as ethyl 2-amino-4-chloropyrimidine-5-carboxylate and ethyl 5-amino-2-chloropyrimidine-4-carboxylate.[4][5] Precise nomenclature and structural verification are therefore paramount in any synthetic endeavor involving this class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71406-78-5 | [3] |

| Molecular Formula | C₇H₈ClN₃O₂ | [3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Appearance | Solid | [5] |

| Melting Point | 156 °C | [3] |

| Boiling Point | 377 °C (Predicted) | [3] |

| Density | 1.4 g/cm³ (Predicted) | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic strategies for pyrimidine derivatives exist, a common and logical pathway to the target molecule involves the selective amination of a dichlorinated pyrimidine precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with a commercially available starting material, such as a di-substituted pyrimidine, and proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the chloro groups at the C2 and C4 positions of the pyrimidine ring is the cornerstone of this synthetic strategy. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective functionalization.

digraph "Synthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#5F6368", penwidth=1.5];

}

Figure 2: General scheme for the utilization of this compound in the synthesis of kinase inhibitors.

Intermediate in the Synthesis of Other Biologically Active Compounds

Beyond kinase inhibitors, the reactivity of this pyrimidine derivative allows for its incorporation into a diverse range of therapeutic agents, including antiviral, antibacterial, and anti-inflammatory compounds.[6] The ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin irritation.[7]

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement Acute Toxicity, Oral 4 Harmful if swallowed Skin Corrosion/Irritation 2 Causes skin irritation Serious Eye Damage/Eye Irritation 2 Causes serious eye irritation Specific Target Organ Toxicity — Single Exposure 3 May cause respiratory irritation

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of well-designed heterocyclic intermediates in the pharmaceutical sciences. Its unique structural features and versatile reactivity provide a robust platform for the synthesis of a multitude of biologically active compounds. As the quest for more selective and potent therapeutics continues, the demand for such key building blocks will undoubtedly grow. Further research into novel synthetic routes and expanded applications of this valuable intermediate will continue to drive innovation in drug discovery and contribute to the development of the next generation of life-saving medicines.

References

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 123. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101377.

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2020). Oriental Journal of Chemistry, 36(5), 789-805.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(2), 258.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2020). ResearchGate. Retrieved from [Link]

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. (n.d.). AbacipharmTech. Retrieved from [Link]

-

The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry, 14(1), 133-146.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3275.

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.

- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4353.

- Mthis compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). Results in Chemistry, 5, 100816.

- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). Journal of Medicinal Chemistry, 60(13), 5521-5542.

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Molecules, 26(21), 6485.

- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(2), 857-868.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). BMC Chemistry, 17(1), 1-19.

-

Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 3. echemi.com [echemi.com]

- 4. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.pt [fishersci.pt]

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate physical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecule's attributes, spectroscopic characterization, and safe handling protocols. We delve into the causality behind experimental choices for property determination and highlight the compound's significance as a versatile heterocyclic building block in modern medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry. The pyrimidine scaffold is a fundamental component of DNA and RNA and is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, and anti-infective properties.[1][2] This compound, featuring amino, chloro, and carboxylate functional groups, serves as a highly versatile intermediate for the synthesis of more complex, biologically active molecules.[3] Understanding its fundamental physical properties is paramount for its effective use in laboratory synthesis, reaction optimization, and the development of novel pharmaceutical agents.

Core Molecular Attributes

The foundational characteristics of a chemical compound dictate its behavior in chemical and biological systems. The identity and key molecular descriptors for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₇H₈ClN₃O₂ | [4][5][6] |

| Molecular Weight | 201.61 g/mol | [4][5][6][7] |

| Appearance | Light yellow solid | [4] |

| InChI Key | BNFCEIMRFKQNND-UHFFFAOYSA-N | [6] |

The structure, depicted below, reveals a pyrimidine ring substituted at the C2, C4, and C5 positions. The chloro-group at C2 acts as a good leaving group, making it a prime site for nucleophilic substitution reactions. The amino group at C4 and the ethyl carboxylate at C5 provide additional handles for synthetic modification and influence the molecule's electronic properties and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound, such as its melting and boiling points, are direct consequences of its molecular structure and intermolecular forces. These parameters are critical for purification, formulation, and process chemistry.

| Property | Value | Source(s) |

| Melting Point | 156 °C | [4] |

| Boiling Point | 377 °C | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Polar Surface Area (PSA) | 78.1 Ų | [4] |

| LogP (XLogP3) | 1.6 | [4] |

Melting Point: The relatively high melting point of 156 °C is indicative of a stable crystalline lattice structure.[4] This stability likely arises from a combination of intermolecular hydrogen bonding involving the amino group and the carboxylate's oxygen atoms, as well as dipole-dipole interactions from the chloro-substituent. A sharp melting point is also a primary indicator of sample purity.

Boiling Point & Density: The high boiling point of 377 °C further corroborates the presence of strong intermolecular forces that require significant thermal energy to overcome.[4] The density of 1.4 g/cm³ is consistent with a molecule containing a heavy atom like chlorine and a densely packed crystal structure.[4]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, a senior scientist would anticipate the following characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a singlet for the proton on the pyrimidine ring (C6-H), a broad singlet for the amino (-NH₂) protons, a quartet for the methylene (-CH₂) protons of the ethyl ester, and a triplet for the methyl (-CH₃) protons. The chemical shifts would confirm the electronic environment of each proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct signals corresponding to each unique carbon atom in the molecule, including the four carbons of the pyrimidine ring and the three carbons of the ethyl carboxylate group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected. These include N-H stretching vibrations for the amino group (typically 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.[8][9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the use of validated experimental protocols. Below are standard methodologies for determining the key properties discussed.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting point, which is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of sample into the tube. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (156 °C).[4]

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Stability, Handling, and Storage

Ensuring laboratory safety and maintaining sample integrity requires strict adherence to proper handling and storage protocols. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related chloropyrimidines provides authoritative guidance.

Hazard Identification:

-

Compounds in this class are often classified as causing skin and eye irritation.[10][11][12]

-

May cause respiratory irritation if inhaled as a dust.[10][12]

Recommended Safety & Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[10]

-

Hygiene: Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the laboratory.[13]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture absorption.[10]

-

Keep in a cool, dry, and well-ventilated place.[10]

-

Protect from direct light, as many organic molecules can be light-sensitive.[10]

Applications in Research and Development

The true value of this compound lies in its utility as a synthetic intermediate. The pyrimidine core is a cornerstone of many FDA-approved drugs.

-

Pharmaceutical Intermediate: This molecule is a building block for creating larger, more complex molecules with potential therapeutic value. The chloro group at the 2-position is particularly useful as a site for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments.

-

Drug Discovery Scaffold: The 2,4,5-trisubstituted pyrimidine pattern is a common scaffold in kinase inhibitors and other targeted therapies. For instance, related 2-aminopyrimidine derivatives have been investigated as STAT6 inhibitors for treating allergic conditions and as anti-proliferative agents against breast cancer models.[14][15][16]

-

Agrochemical Synthesis: Pyrimidine derivatives are also prevalent in agrochemicals, such as fungicides and herbicides.[2][3] The reactivity of this compound makes it a candidate for the development of new crop protection agents.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [cymitquimica.com]

- 7. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate solubility data

An In-Depth Technical Guide to the Solubility of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals to enable robust process development, formulation design, and preclinical evaluation. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and critical factors influencing the solubility of this compound. We delve into established methodologies, from the gold-standard shake-flask method to high-throughput screening techniques, offering detailed, field-proven insights into their execution and the causality behind experimental choices.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a pivotal parameter that governs the journey of a drug from its dosage form to its site of action.[1] For a drug to be absorbed, it must first be in solution.[2] Poor aqueous solubility is a major hurdle in drug development, with nearly 40% of marketed drugs and up to 90% of new chemical entities exhibiting this challenging characteristic.[1][2]

This compound (C₇H₈ClN₃O₂) serves as a vital building block in medicinal chemistry. Its solubility profile dictates the choice of solvents for synthesis and purification, influences the design of crystallization processes, and, most importantly, impacts the formulation strategies for any downstream API it is used to create. This guide is structured to provide both the foundational knowledge and the practical, step-by-step protocols necessary to accurately characterize the solubility of this important intermediate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its physical and chemical properties. Understanding these characteristics provides a predictive framework for its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O₂ | [3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Melting Point | 156 °C | [3] |

| XLogP3 | 1.6 | [3] |

| PSA (Polar Surface Area) | 78.1 Ų | [3] |

| Density | 1.4 g/cm³ | [3] |

Expert Insights on Causality:

-

Polarity and Hydrogen Bonding: The presence of an amino group (-NH₂) and a carboxylate ester (-COOEt) allows the molecule to act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. This structure suggests a degree of polarity, indicating potential solubility in polar solvents.

-

XLogP3: The XLogP3 value of 1.6 suggests a moderate level of lipophilicity. This value indicates that while it may have some aqueous solubility, it is also likely to be soluble in a range of organic solvents. This balance is critical for its journey across biological membranes.

-

Melting Point: The relatively high melting point (156 °C) points to a stable crystal lattice.[3] Significant energy is required to overcome these lattice forces, which can negatively impact solubility. The interplay between crystal lattice energy and solvation energy is the determining factor for the extent of dissolution.

Experimental Determination of Solubility: A Methodological Guide

The choice of method for solubility determination depends on the stage of research, the amount of compound available, and the required accuracy.[4] We will explore both thermodynamic (equilibrium) and kinetic (apparent) solubility methods.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method (OECD 105)

The shake-flask method is the gold-standard for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[5][6] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[7][8][9][10]

Principle of Self-Validation: This protocol is self-validating because it is an equilibrium-based measurement. A state of equilibrium is confirmed when the concentration of the solute in the solution remains constant over an extended period, ensuring that the measured value represents the true thermodynamic limit.[11]

Detailed Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., purified water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached and maintained.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period.[12] A preliminary test can help determine the time required to reach equilibrium.[7][9] Typically, 24 to 72 hours is sufficient for many pharmaceutical compounds.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Spin the samples at high speed to pellet the excess solid.

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the liquid phase. Discard the initial portion of the filtrate to prevent errors from adsorption onto the filter membrane.[13]

-

-

Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method.

Causality Behind Key Steps:

-

Using Excess Solid: This ensures that the equilibrium established is between the saturated solution and the solid drug, which is the definition of solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.[5][11]

-

Proper Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

Methods for Concentration Analysis

The final step in any solubility experiment is quantifying the amount of dissolved solute.

This is a fundamental and direct method for determining the concentration of a solute in a saturated solution.[2][11]

Principle: The method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.[14][15]

Detailed Experimental Protocol:

-

Accurately pipette a specific volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[11]

-

Weigh the dish containing the filtrate to determine the weight of the solution.

-

Carefully evaporate the solvent to dryness using a water bath or a hot air oven at a temperature below the compound's decomposition point.

-

Dry the dish containing the residue to a constant weight in an oven (e.g., at 100 °C).[2]

-

Cool the dish in a desiccator and weigh it accurately.

-

Calculate the mass of the solute and the mass of the solvent to determine solubility, often expressed as g/100 mL or mg/mL.[11]

This is a rapid and common technique, ideal when the compound possesses a suitable chromophore that absorbs light in the UV-Vis spectrum.[13][16]

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Experimental Protocol:

-

Wavelength Scan: Dissolve a small amount of the compound in a suitable solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Take the saturated filtrate obtained from the shake-flask experiment and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration. Remember to account for the dilution factor to find the original solubility.

HPLC is a highly sensitive and specific method, particularly useful for analyzing solubility in complex mixtures or for compounds with low solubility.[17][18]

Principle: The method separates the compound of interest from other components, and a detector (commonly UV-Vis) quantifies its amount.

Detailed Experimental Protocol:

-

Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) that provides a sharp, well-resolved peak for the compound.

-

Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a filtered aliquot of the saturated solution directly into the HPLC system.

-

Quantification: Determine the peak area for the compound in the sample chromatogram and calculate the concentration using the calibration curve.

Kinetic Solubility Measurement by Nephelometry

Kinetic solubility is often measured in early drug discovery for high-throughput screening. It measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), precipitates in an aqueous buffer.[13]

Principle: Laser nephelometry measures the forward-scattered light from suspended particles (precipitate) in a solution. The point at which precipitation occurs upon adding a DMSO stock solution to a buffer is determined as the kinetic solubility.

Workflow Diagram

Caption: Workflow for kinetic solubility determination using nephelometry.

Data Presentation: A Template for Success

Accurate and clear data reporting is essential. The following table serves as a template for summarizing experimentally determined solubility data for this compound.

Table 2: Example Solubility Data Summary Template

| Solvent System | Temperature (°C) | pH | Method | Solubility (mg/mL) | USP/NF Term[19] |

| Purified Water | 25 | ~7.0 | Shake-Flask/HPLC | Experimental Value | Determine Term |

| 0.1 M HCl | 25 | 1.0 | Shake-Flask/HPLC | Experimental Value | Determine Term |

| PBS Buffer | 25 | 7.4 | Shake-Flask/HPLC | Experimental Value | Determine Term |

| Ethanol | 25 | N/A | Shake-Flask/HPLC | Experimental Value | Determine Term |

| DMSO | 25 | N/A | Shake-Flask/HPLC | Experimental Value | Determine Term |

| Purified Water | 37 | ~7.0 | Shake-Flask/HPLC | Experimental Value | Determine Term |

| PBS Buffer | 37 | 7.4 | Shake-Flask/HPLC | Experimental Value | Determine Term |

Note: The descriptive terms (e.g., "Slightly soluble," "Freely soluble") should be assigned based on the quantitative results according to the definitions provided in the United States Pharmacopeia (USP).[19]

Choosing the Right Solubility Assay: A Logic Diagram

The selection of a solubility assay is a critical decision driven by the specific research question and available resources.

Caption: Decision tree for selecting an appropriate solubility assay.

Conclusion

The solubility of this compound is a foundational piece of data for any research or development program involving this intermediate. Accurate determination requires a robust understanding of the underlying physicochemical principles and meticulous execution of validated experimental protocols. This guide has provided a framework for this process, emphasizing the causality behind experimental choices to ensure the generation of trustworthy and reliable data. By selecting the appropriate method—whether the definitive shake-flask protocol for thermodynamic equilibrium or high-throughput kinetic screens—researchers can confidently advance their projects, from synthetic route optimization to the formulation of safe and effective medicines.

References

-

Title: Determination of Solubility by Gravimetric Method Source: Pharma Dost URL: [Link]

-

Title: Determination of solubility by gravimetric method: A brief review Source: International Journal of Pharmaceutical Sciences and Drug Analysis URL: [Link]

- Title: OECD Guidelines for the Testing of Chemicals, Section 1 Test No.

-

Title: Spectroscopic Techniques Source: Solubility of Things URL: [Link]

-

Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

-

Title: OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution Source: Nanotechnology Industries Association URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]

-

Title: Water Solubility Source: Scymaris URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Scirp.org URL: [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL: [Link]

-

Title: Gravimetric Analysis Source: Wired Chemist URL: [Link]

-

Title: Gravimetric analysis | Definition, Steps, Types, & Facts Source: Britannica URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

-

Title: Description and Solubility Tests as per USP Section 5.30 and EP General Notices Source: YouTube URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. echemi.com [echemi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Gravimetric Analysis [wiredchemist.com]

- 15. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. FAQs: Compliance with the USP–NF | USP [usp.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a substituted pyrimidine, represents a critical structural motif in medicinal chemistry and drug discovery. Its utility as a versatile building block in the synthesis of targeted therapeutics necessitates a thorough understanding of its safe handling, storage, and disposal. This guide, intended for laboratory personnel, provides an in-depth overview of the essential safety protocols and the scientific rationale behind them, ensuring both personal safety and the integrity of research outcomes.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the material's properties. This compound is a solid organic compound with the following key identifiers:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 71406-78-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₈ClN₃O₂[1][2][5][7] |

| Molecular Weight | 201.61 g/mol [1][2][3] |

| Appearance | Solid (form may vary) |

Hazard Identification and Risk Assessment

Based on data for the compound and structurally related chemicals, this compound is classified as hazardous. The primary risks are associated with irritation and potential harm upon ingestion.

GHS Hazard Classification (Anticipated):

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

The rationale for these classifications lies in the chemical nature of halogenated aromatic compounds and amino groups, which can interact with biological macromolecules, leading to irritation. The fine particulate nature of the solid form also presents a respiratory hazard if inhaled.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

-

Fume Hood: All weighing and transfers of the solid material should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles. The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne contaminants.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A laboratory coat should be worn to protect street clothing and skin from contamination.

-

Respiratory Protection: If handling large quantities or if there is a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: Recommended Personal Protective Equipment (PPE) selection and donning sequence.

Storage Requirements: Ensuring Stability and Safety

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or reaction.

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials. Contact with strong oxidizers could lead to a vigorous, exothermic reaction.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response Protocol

A minor spill of this compound in a laboratory setting can be managed by trained personnel following these steps:

-

Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation in the fume hood.

-

Don Appropriate PPE: Wear the personal protective equipment outlined in section 3.2.

-

Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Collect the Material: Carefully scoop the contained material into a sealable container. Avoid creating dust.

-

Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

-

Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste.

-

Label Waste: Clearly label the waste container with its contents.

Caption: Step-by-step protocol for a minor laboratory spill.

Waste Disposal

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous chemical waste.

-

Segregation: Do not mix this waste with other waste streams. Halogenated organic waste should be collected separately.

-

Containerization: Use a designated, leak-proof, and clearly labeled container for waste collection.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in the advancement of pharmaceutical research. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, proper storage, and emergency preparedness into all laboratory workflows involving this compound, researchers can ensure a safe environment conducive to scientific innovation.

References

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 71406-78-5. Retrieved from [Link]

-

Chemical Source. (n.d.). 71406-78-5. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxylic acid ethyl ester, min 98%, 100 mg. Retrieved from [Link]

-

SAGECHEM. (n.d.). 71406-78-5|this compound. Retrieved from [Link]

-

Chinachemnet. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 71406-78-5|this compound| SAGECHEM [sagechem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. echemi.com [echemi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]

An In-depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: Synthesis, Applications, and Commercial Sourcing for Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No. 71406-78-5), a crucial heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's synthesis, utility, and the critical process of navigating the complex landscape of commercial procurement. We will explore the causality behind its application in drug discovery, detail necessary safety protocols, and provide a logical framework for evaluating and selecting reliable commercial suppliers.

Core Compound Analysis: Physicochemical Properties and Safety

This compound is a substituted pyrimidine, a class of compounds central to the structure of nucleic acids and numerous pharmaceuticals.[1] Its specific arrangement of functional groups—a reactive chlorine atom at the 2-position, an amino group at the 4-position, and an ethyl carboxylate at the 5-position—makes it an exceptionally versatile intermediate for creating diverse molecular scaffolds.[1][2]

A critical point of caution for any researcher is the existence of several isomers, such as Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 59950-50-4) and Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS: 1240597-30-1).[3][4][5] It is imperative to use the correct CAS number (71406-78-5) during procurement to ensure the desired molecular architecture.

Physicochemical Data

The fundamental properties of the target compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical characterization.

| Property | Value | Source |

| CAS Number | 71406-78-5 | [2] |

| Molecular Formula | C₇H₈ClN₃O₂ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | Solid (Typical) | [6] |

| Boiling Point | ~377°C at 760 mmHg | [2] |

| Flash Point | ~182°C | [2] |

| Density | ~1.4 g/cm³ | [2] |

| Purity (Typical) | >97% | [6] |

Safety & Handling

As with any chlorinated heterocyclic compound, strict adherence to safety protocols is mandatory. The following information is synthesized from representative Safety Data Sheets (SDS) for closely related chloro-aminopyrimidine compounds.

-

Hazard Statements: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), and may cause severe eye irritation or damage (H314).[7] Contaminated work clothing should not be allowed out of the workplace.

-

Precautionary Statements:

-

Prevention (P280, P264): Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Response (P301+P312, P305+P351+P338): In case of ingestion, call a POISON CENTER or doctor if you feel unwell.[7] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[8]

-

Storage & Disposal (P405, P501): Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Dispose of contents and container to an approved waste disposal plant.[8]

-

Synthetic Pathways and Plausible Mechanism

Understanding the synthesis of this compound is key to anticipating potential impurities and appreciating the quality control required from a supplier. While specific proprietary methods may vary, a common and logical synthetic route proceeds through the construction of the pyrimidine ring followed by functional group interconversion.

A plausible synthesis involves the chlorination of a corresponding pyrimidone precursor. For instance, a starting material like Ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate can undergo desulfurization and subsequent chlorination, followed by amination to yield the final product. The chlorination step is typically achieved using potent reagents like phosphorus oxychloride (POCl₃).

Caption: Illustrative synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The chlorine atom at the C2 position acts as an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of functional groups and side chains, which is a cornerstone of modern drug design.

-

Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. The amino group at the C4 position and the substituent introduced at the C2 position can form critical hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition.

-

STAT6 Inhibition: Research into related 2-aminopyrimidine-5-carboxamide derivatives has demonstrated their potential as potent inhibitors of STAT6 (signal transducers and activators of transcription 6).[10] This pathway is critical in Th2-mediated allergic responses, making these compounds promising therapeutic targets for conditions like asthma.[10]

-

Antiviral and Anticancer Agents: The broader 4-aminopyrimidine structure is a key intermediate in the synthesis of various antiviral and anticancer agents.[1] Its ability to be readily modified allows for the creation of large libraries of compounds for high-throughput screening against various disease targets.[1] The structure-activity relationship (SAR) of these derivatives can be finely tuned by modifying substituents on the pyrimidine ring.[11]

Commercial Sourcing and Supplier Evaluation

Procuring high-quality chemical intermediates is a critical, rate-limiting step in research and development. The market for specialized building blocks like this compound can be fragmented, comprising large-scale manufacturers, specialized synthesis labs, and distributors.

Identified Commercial Suppliers

The following table lists potential suppliers for the target compound or its closely related isomers. Researchers must exercise diligence and confirm the exact CAS number with the supplier before ordering.

| Supplier | Isomer Offered (CAS Number) | Purity | Notes |

| AK Scientific | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4) | N/A | Stocks and ships from California, USA. For R&D use only.[3] |

| Fluorochem | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4) | 97% | Distributed via CymitQuimica. Product is a solid.[6] |

| Amerigo Scientific | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4) | N/A | Specialist life science distributor. For research use only.[12] |

| BLD Pharm | Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1240597-30-1) | N/A | Offers analytical data including NMR, HPLC, and LC-MS.[4] |

| Guidechem | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4) | 95-98% | Lists multiple manufacturers including Atomax Chemicals and Hopschain Chemical.[5] |

| SynZeal Research | Dihydrocorynantheine hydrochloride (7149-57-7) | N/A | While not the target compound, this result highlights the potential for CAS number confusion.[13][14] |

Note: Direct suppliers for CAS 71406-78-5 are less commonly listed in major catalogs, suggesting it may be available from custom synthesis providers or on a made-to-order basis.

Supplier Selection Framework

Choosing the right supplier is a process that balances cost, quality, and reliability. A systematic approach is crucial to avoid project delays and ensure data integrity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 59950-50-4 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate AKSci 8940AB [aksci.com]

- 4. 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [cymitquimica.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 13. Yohimbine EP Impurity C | 483-10-3 | SynZeal [synzeal.com]

- 14. Yohimbine EP Impurity E | 50439-68-4 | SynZeal [synzeal.com]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate, a pivotal intermediate in contemporary drug discovery. The document is structured to offer not just procedural instructions, but a deep-seated understanding of the chemical principles, mechanistic intricacies, and process optimization strategies pertinent to its synthesis. We will dissect two primary, field-proven synthetic routes: the regioselective amination of a dichlorinated precursor and the chlorination of a hydroxypyrimidine derivative. Each pathway is elaborated with detailed, step-by-step protocols, mechanistic diagrams, and data-driven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthesis of this critical molecular scaffold.

The Strategic Importance of this compound in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, this compound stands out as a particularly valuable building block. Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the C2 position serves as an excellent leaving group for nucleophilic substitution, while the amino group at C4 and the ethyl ester at C5 offer further points for molecular elaboration.

This unique structural arrangement makes it a cornerstone intermediate in the synthesis of a multitude of targeted therapies, most notably kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from this intermediate, is a well-established pharmacophore for potent and selective kinase inhibition. For instance, derivatives of this core are integral to the structure of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), both of which are critical targets in oncology.[1] The ability to selectively introduce diverse functionalities at the C2 position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this intermediate a workhorse in the development of next-generation therapeutics.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and commercially viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (The Amination Route): This approach involves the regioselective nucleophilic aromatic substitution (SNAr) on a pre-formed dichlorinated pyrimidine ring, namely Ethyl 2,4-dichloropyrimidine-5-carboxylate. The key challenge and point of expertise in this route is achieving selective amination at the C4 position over the C2 position.

-

Pathway 2 (The Chlorination Route): This strategy begins with a more readily available precursor, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. The core transformation here is the conversion of the C2 hydroxyl (or its tautomeric oxo form) into a chloro group, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This guide will now delve into the specifics of each pathway, providing both the "how" and the "why" for each critical step.

Pathway 1: The Regioselective Amination Route

This pathway is often favored for its directness, provided the dichlorinated starting material is accessible. The success of this route hinges on controlling the regioselectivity of the amination reaction.

Principle and Rationale: Achieving C4 Selectivity

The nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is a well-documented transformation. The reactivity of the chloro-substituents generally follows the order C4 > C2.[2] This preference is further amplified by the presence of a strong electron-withdrawing group, such as an ethyl carboxylate, at the C5 position.

The underlying principle for this selectivity lies in the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge onto the adjacent C5-ester group and the ring nitrogen at position 3. This extended conjugation provides a more stabilized intermediate compared to the one formed from an attack at the C2 position. Consequently, the activation energy for the C4 substitution is lower, making it the kinetically favored pathway.

Caption: Workflow of the SNAr amination reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for regioselective amination of dichloropyrimidines.

Materials:

-

Ethyl 2,4-dichloropyrimidine-5-carboxylate

-

Ammonia solution (e.g., 28-30% in water or 7N in Methanol)

-

Ethanol or Tetrahydrofuran (THF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or THF (approx. 10 mL per gram of starting material).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an excess of ammonia solution (e.g., 3.0-5.0 eq) to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.

Process Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Temperature | 0 °C to Room Temp. | Low initial temperature controls the exotherm and minimizes side reactions. If the reaction is sluggish, allowing it to proceed at room temperature is usually sufficient. |

| Solvent | Ethanol, THF | These solvents offer good solubility for the starting material and are compatible with the reaction conditions. |

| Ammonia Source | Aq. Ammonia, NH3 in MeOH | The choice of ammonia source can influence reaction rate and workup. Anhydrous conditions (NH3 in MeOH/THF) can sometimes improve yields by preventing hydrolysis of the ester. |

| Stoichiometry | 3-5 eq. of Ammonia | An excess of the nucleophile is required to drive the reaction to completion and to neutralize the HCl generated. |

| Common Issue | Formation of C2-aminated or di-aminated byproduct | This is often due to elevated temperatures or prolonged reaction times. Maintaining a low temperature and monitoring the reaction closely can mitigate this. If separation is difficult, re-crystallization can be an effective purification method.[2] |

Pathway 2: The Chlorination Route

This pathway is particularly useful when the starting material, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, is more readily available or cost-effective than its dichlorinated counterpart. The critical transformation is the chlorination of the C2-hydroxy group.

Principle and Rationale: The Role of Phosphorus Oxychloride (POCl₃)

Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidinone forms. The direct substitution of the hydroxyl or oxo group is not feasible as they are poor leaving groups. Therefore, a chlorinating agent is required to convert this group into a reactive chloro substituent.